(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[3-(1,2-oxazol-4-yl)propyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-20(18,10-8-13-5-2-1-3-6-13)16-9-4-7-14-11-15-19-12-14/h1-3,5-6,8,10-12,16H,4,7,9H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUWTSYWDXCKM-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester or diketone under acidic conditions.
Alkylation: The isoxazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated isoxazole with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and sulfonamide group are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(isoxazol-4-yl)propyl)-2-phenylethanesulfonamide: Similar structure but lacks the double bond in the phenylethene group.
N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide: Similar structure but with different substituents on the isoxazole ring.
Uniqueness
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide is unique due to the presence of the (E)-configuration in the phenylethene group, which can influence its binding affinity and specificity towards molecular targets. This configuration may also impact the compound’s physicochemical properties, such as solubility and stability.
Biological Activity
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant findings from various studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing isoxazole moieties exhibit a range of biological activities, including anti-cancer properties, modulation of enzymatic pathways, and effects on cell signaling mechanisms.
1. Anti-Cancer Activity
A significant aspect of the biological activity of this compound relates to its cytotoxic effects against various cancer cell lines. For instance, studies have shown that isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) through mechanisms involving the modulation of Bcl-2 and p21^WAF-1 expression levels .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |
| Isoxazole (6) | 755 | Primarily induces cell cycle arrest |
These findings suggest that the compound may act as a potential therapeutic agent in cancer treatment by promoting apoptosis in malignant cells.
2. Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of exchange proteins directly activated by cAMP (EPAC). EPAC proteins are critical mediators in various cellular processes influenced by cAMP signaling pathways. The structure-activity relationship (SAR) studies indicate that modifications on the isoxazole ring can enhance inhibitory activity against EPAC, suggesting a promising avenue for developing new therapeutic agents targeting this pathway .
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives, including this compound:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various isoxazole derivatives on HL-60 cells using the MTT reduction method. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 86 to 755 µM .
- Gene Expression Analysis : Further analysis revealed that treatment with specific isoxazole compounds altered gene expression related to apoptosis and cell cycle regulation, highlighting their potential as anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
